BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols: Identification
of MS31 Binding Partners Using Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: MS31

Cat. No.: B1193136

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS31, also known as Mitochondrial Ribosomal Protein S31 (MRPS31), is a key component of
the small 28S subunit of the mitochondrial ribosome.[1] Its fundamental role lies in the intricate
process of protein synthesis within the mitochondria, which are the powerhouses of the cell.[1]
Understanding the protein-protein interactions of MS31 is crucial for elucidating the regulation
of mitochondrial translation and its impact on cellular metabolism and disease. Dysregulation of
mitochondrial protein synthesis has been implicated in a variety of human pathologies, making
the MS31 interactome a potential source of novel therapeutic targets.

This document provides detailed protocols and application notes for the identification of MS31
binding partners using state-of-the-art proteomics techniques. The methodologies described
herein are designed to provide researchers with a robust framework for discovering and
validating novel protein-protein interactions involving MS31.

Key Proteomics Approaches for Identifying MS31
Binding Partners

Several powerful proteomics-based methods can be employed to identify proteins that interact
with MS31. The choice of method often depends on the nature of the interaction (stable vs.
transient) and the experimental goals. The three primary approaches detailed in this guide are:
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o Co-immunoprecipitation followed by Mass Spectrometry (Co-IP/MS): This technique is used
to isolate MS31 and its closely associated binding partners from a cell lysate.[2] It is
particularly effective for identifying stable protein complexes.[3]

o Affinity Purification-Mass Spectrometry (AP-MS): A variation of Co-IP, AP-MS utilizes an
epitope-tagged version of MS31 to purify the protein and its interactors.[4][5] This method is
advantageous when a high-quality antibody against the endogenous protein is not available.

[3]

» Proximity-Dependent Biotinylation (BiolD): This in vivo technique identifies both stable and
transient or proximate protein interactions.[6][7] It employs a promiscuous biotin ligase fused
to MS31 to biotinylate nearby proteins, which are then purified and identified by mass
spectrometry.[6][8]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflows for the proteomics techniques
described and a hypothetical signaling pathway involving MS31.
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Caption: Experimental workflows for Co-IP/AP-MS and BiolD.
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Caption: Hypothetical MS31 signaling and functional pathway.

Data Presentation: Quantitative Analysis of MS31
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The following tables summarize hypothetical quantitative data from the proteomics

experiments. The data is presented as spectral counts, which represent the number of times

peptides from a given protein are identified by mass spectrometry. A higher spectral count

generally indicates a higher abundance of the protein in the sample.

Table 1: Co-immunoprecipitation (Co-IP/MS) Results

MS31 IP Control IgG IP
. Fold Change
Protein ID Gene Symbol (Spectral (Spectral
(MS31/Control)
Counts) Counts)
P62308 MRPS31 152 2 76.0
Q9Y2R9 MRPS22 89 1 89.0
P82930 MRPS18B 75 0 -
Q9H1J1 MT-RNR1 68 3 22.7
POCOL1 HSPD1 45 5 9.0
P61978 TUFM 32 4 8.0
Table 2: Affinity Purification (AP-MS) Results (MS31-FLAG)
Control (FLAG
MS31-FLAG Fold Change
. only) AP
Protein ID Gene Symbol AP (Spectral (Spectral (MS31-
ectra
Counts) > FLAGIControl)
Counts)
P62308 MRPS31 210 3 70.0
Q9Y2R9 MRPS22 125 2 62.5
P82930 MRPS18B 108 1 108.0
P54839 DHX30 55 6 9.2
Q13214 GFM1 41 5 8.2
Q96E11 LRPPRC 35 4 8.8
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Table 3: Proximity-Dependent Biotinylation (BiolD) Results (MS31-BirA)*

MS31-BirA* Control (BirA* Fold Change
Protein ID Gene Symbol (Spectral only) (Spectral (MS31-
Counts) Counts) BirA*/Control)
P62308 MRPS31 185 4 46.3
Q9Y2R9 MRPS22 110 3 36.7
P82930 MRPS18B 98 2 49.0
P54839 DHX30 72 8 9.0
Q13214 GFM1 65 7 9.3
Q96E11 LRPPRC 61 6 10.2
P31930 CLPP 48 5 9.6
Q969V5 AFG3L2 42 4 10.5

Experimental Protocols

Protocol 1: Co-immunoprecipitation followed by Mass
Spectrometry (Co-IPIMS)

Objective: To isolate endogenous MS31 and its interacting proteins.

Materials:

Cell line expressing MS31 (e.g., HEK293T, Hela)

Anti-MS31 antibody (validated for immunoprecipitation)

Control IgG antibody (from the same species as the anti-MS31 antibody)

Protein A/G magnetic beads

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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Wash buffer (e.g., PBS with 0.1% Tween-20)

Elution buffer (e.g., 0.1 M glycine, pH 2.5)

Neutralization buffer (e.g., 1 M Tris-HCI, pH 8.5)

SDS-PAGE reagents

In-gel digestion kit (with trypsin)

Mass spectrometer

Procedure:

e Cell Culture and Lysis:

[e]

Culture cells to 80-90% confluency.

Harvest and wash cells with ice-cold PBS.

o

[¢]

Lyse cells in ice-cold lysis buffer for 30 minutes on a rotator at 4°C.

o

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

[e]

Transfer the supernatant (protein extract) to a new pre-chilled tube.

e Immunoprecipitation:

o Pre-clear the protein extract by incubating with protein A/G magnetic beads for 1 hour at
4°C.

o Remove the beads and incubate the pre-cleared lysate with the anti-MS31 antibody or
control IgG overnight at 4°C with gentle rotation.

o Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

e Washing and Elution:

o Collect the beads using a magnetic stand and discard the supernatant.
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o Wash the beads 3-5 times with wash buffer.
o Elute the protein complexes from the beads using elution buffer.

o Immediately neutralize the eluate with neutralization buffer.

o Sample Preparation for Mass Spectrometry:

[¢]

Run the eluate on an SDS-PAGE gel.

[¢]

Stain the gel with Coomassie blue.

[e]

Excise the entire lane or specific bands of interest.

o

Perform in-gel digestion with trypsin.

[¢]

Extract the peptides for LC-MS/MS analysis.

o Mass Spectrometry and Data Analysis:
o Analyze the extracted peptides using a high-resolution mass spectrometer.
o ldentify proteins using a protein database search algorithm (e.g., Sequest, Mascot).
o Quantify proteins based on spectral counts or peptide intensity.

o Filter the results to identify proteins significantly enriched in the MS31 IP compared to the
control 1gG IP.

Protocol 2: Affinity Purification-Mass Spectrometry (AP-
MS)

Objective: To isolate epitope-tagged MS31 and its interactors.
Materials:
o Expression vector for MS31 with an epitope tag (e.g., FLAG, HA, Myc)

e Cell line for transfection
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e Transfection reagent

» Anti-tag antibody magnetic beads (e.g., anti-FLAG M2 magnetic beads)

e Lysis, wash, and elution buffers as in Protocol 1

Procedure:

e Transfection and Cell Culture:

o Transfect cells with the MS31-tag expression vector.

o As a control, transfect a separate batch of cells with a vector expressing the tag alone.

o Allow for protein expression for 24-48 hours.

e Cell Lysis:

o Harvest and lyse the cells as described in Protocol 1.

o Affinity Purification:

o Incubate the protein extracts with anti-tag antibody magnetic beads for 2-4 hours at 4°C.

e Washing and Elution:

o Wash the beads extensively with wash buffer.

o Elute the protein complexes. For FLAG-tagged proteins, elution can be performed
competitively with a 3XFLAG peptide solution for milder conditions.

o Sample Preparation and Mass Spectrometry:

o Proceed with SDS-PAGE, in-gel digestion, and LC-MS/MS analysis as in Protocol 1.

o Data Analysis:

o Compare the proteins identified in the MS31-tag AP with the control (tag alone) AP to
identify specific binding partners.
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Protocol 3: Proximity-Dependent Biotinylation (BiolD)

Objective: To identify both stable and transient or proximate interactors of MS31 in vivo.
Materials:
o Expression vector for MS31 fused to a promiscuous biotin ligase (BirA*)
» Control vector with BirA* alone
e Cell line for transfection
» Doxycycline (for inducible expression systems)
e Biotin
» Streptavidin-coated magnetic beads
e Lysis buffer with SDS (to denature proteins)
» Wash buffers of increasing stringency
e On-bead digestion reagents (trypsin)
Procedure:
e Transfection and Biotin Labeling:
o Transfect cells with the MS31-BirA* or control BirA* vector.
o Induce expression if using an inducible system.

o Supplement the culture medium with biotin (e.g., 50 uM) for 16-24 hours to allow for
biotinylation of proximal proteins.

e Cell Lysis:

o Harvest and wash the cells.
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o Lyse the cells in a buffer containing SDS to ensure complete denaturation and
solubilization of proteins.

Streptavidin Affinity Capture:

o Incubate the lysate with streptavidin-coated magnetic beads to capture biotinylated
proteins.

Washing:

o Perform a series of stringent washes to remove non-specifically bound proteins.

On-Bead Digestion:

o Instead of eluting the proteins, perform an on-bead digestion with trypsin. This reduces
background from the highly abundant streptavidin.

Mass Spectrometry and Data Analysis:
o Analyze the resulting peptides by LC-MS/MS.
o Identify and quantify the biotinylated proteins.

o Compare the results from the MS31-BirA* expressing cells to the control BirA* cells to
determine specific proximity partners.

Conclusion

The application of proteomics methodologies such as Co-IP/MS, AP-MS, and BiolD provides a
powerful and comprehensive approach to unraveling the MS31 interactome. The detailed
protocols and data presentation formats provided in this document offer a robust framework for
researchers to identify novel binding partners of MS31. The elucidation of these protein-protein
interactions will not only enhance our understanding of mitochondrial protein synthesis but may
also reveal novel targets for therapeutic intervention in diseases associated with mitochondrial
dysfunction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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